7-Bromobicyclo[2.2.1]heptane

Physical Organic Chemistry Synthetic Methodology Material Science

Sourcing a bridgehead-brominated norbornane with reliable reactivity is a common bottleneck in medchem and materials labs. This 7-Bromobicyclo[2.2.1]heptane (CAS 13237-88-2) solves that by providing a Bredt's rule-constrained scaffold for selective nucleophilic substitution-ideal for building 7-substituted SAR libraries or attaching chromophores. ● ≥95% purity ensures reproducible carbonylation/Grignard outcomes. ● Density 1.38 g/mL & bp 75 °C/20 mmHg simplify distillation. ● Available from multiple lots with fast global dispatch.

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
CAS No. 13237-88-2
Cat. No. B083453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobicyclo[2.2.1]heptane
CAS13237-88-2
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESC1CC2CCC1C2Br
InChIInChI=1S/C7H11Br/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2
InChIKeyWHGPQZJYJWIBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobicyclo[2.2.1]heptane Sourcing & Specs


7-Bromobicyclo[2.2.1]heptane, also known as 7-bromonorbornane, is a bicyclic alkyl bromide. Its defining structural feature is a bromine atom located at a bridgehead position of the rigid norbornane skeleton [1]. This structural arrangement confers distinct physical and chemical properties that differentiate it from other brominated cycloalkanes and regioisomers. It is primarily offered as a technical-grade liquid, with a reported density of 1.38 g/mL at 20 °C and a boiling point of 75 °C at a reduced pressure of 20 mmHg [1].

Bridgehead bromide configuration – distinct reactivity profile
Technical-grade liquid; reported density ~1.38 g/mL, bp 75 °C/20 mmHg
Differentiates from other brominated cycloalkanes and regioisomers

7-Bromobicyclo[2.2.1]heptane Unique Advantages


The unique value of 7-Bromobicyclo[2.2.1]heptane for scientific applications is inseparable from its specific regio- and stereochemical configuration. Generic substitution with other alkyl bromides or even other brominated norbornane isomers, such as 2-bromobicyclo[2.2.1]heptane, is not chemically equivalent. The bridgehead bromine atom at the 7-position is subject to Bredt's rule constraints, which severely limit its ability to undergo classic elimination reactions that are common for secondary or primary alkyl bromides [1]. This results in a distinct reactivity profile favoring specific substitution pathways. Furthermore, its physical properties, such as a density of 1.38 g/mL and a boiling point of 75 °C at 20 mmHg, differ significantly from its regioisomers, impacting its handling and behavior in synthetic protocols [2]. The following evidence sections quantify these differences to guide material selection and procurement.

2-Bromobicyclo[2.2.1]heptane regioisomer: different reactivity pathway accessible (elimination vs. substitution).
Physical property mismatch with non-bridgehead isomers may impact handling and purification protocols.
Generic alkyl bromides lack the steric and electronic constraints imposed by the norbornane bridgehead.

7-Bromobicyclo[2.2.1]heptane Comparative Evidence


Physical Properties: Bridgehead vs. 2-Bromo Regioisomer

7-Bromobicyclo[2.2.1]heptane exhibits a distinct physical property profile compared to its non-bridgehead regioisomer, 2-bromobicyclo[2.2.1]heptane. This is a critical differentiator for experimental design, purification strategy, and material handling. The bridgehead compound has a significantly higher density and a substantially lower boiling point under reduced pressure [1].

Physical Property
Cross-study comparable
Density 1.38 vs ~1.5 g/mL; BP 75 vs ~184 °C
Milder purification via distillation
Reported at 20 mmHg; standard pressure equivalent for comparator
Physical Organic Chemistry Synthetic Methodology Material Science

Elimination Reactivity: Bridgehead vs. 1-Bromo Isomer

The bridgehead position of the bromine atom in 7-bromobicyclo[2.2.1]heptane imposes a significant mechanistic constraint, as it cannot undergo standard E2 elimination to form a double bond at the bridgehead without violating Bredt's rule. This is a class-level inference based on the well-established behavior of 1-substituted bicyclo[2.2.1]heptane systems [1]. In contrast, non-bridgehead isomers like 2-bromobicyclo[2.2.1]heptane are not subject to this restriction and can undergo elimination reactions to form the corresponding norbornene derivatives [2].

Elimination Reactivity
Class-level
Bridgehead cannot undergo E2 elimination; 2-bromo isomer can
Substitution pathway favored
Bredt's rule constraint; class inference
Mechanistic Chemistry Organic Synthesis Reaction Selectivity

Sourcing & Purity vs. 7-Chloro Analog

The selection between a brominated and chlorinated building block is a routine procurement decision. For the 7-halogenated norbornane series, 7-bromobicyclo[2.2.1]heptane is more widely available from commercial suppliers in defined technical grades, whereas 7-chlorobicyclo[2.2.1]heptane is less common as a stocked item and is often synthesized in-house [1]. The brominated compound is typically offered at a purity of ≥90% (technical grade) or ≥95%, with supporting analytical documentation (e.g., NMR, HPLC) available from vendors [1].

Sourcing & Purity
Direct head-to-head
Readily available ≥90–95% purity; 7-chloro analog scarce
Reproducible synthesis, reduced lead time
Supplier catalog review context
Procurement Chemical Sourcing Synthetic Methodology

7-Bromobicyclo[2.2.1]heptane Research & Industrial Uses


Methyl Norbornane-7-carboxylate via Carbonylation

7-Bromobicyclo[2.2.1]heptane serves as a direct precursor for the synthesis of methyl norbornane-7-carboxylate, a valuable ester building block . Its bridgehead bromide is amenable to metal-catalyzed carbonylation or Grignard reactions followed by quenching with carbon dioxide, enabling the direct introduction of a carboxylate group at the 7-position. The compound's commercial availability with defined purity (≥90%) streamlines this synthetic route and ensures reproducible yields [1].

7-Substituted Norbornanes via Nucleophilic Substitution

The bridgehead bromide's reactivity, while constrained from elimination, is well-suited for nucleophilic substitution reactions with a variety of nucleophiles, including amines, alkoxides, and thiols . This provides a modular platform for generating a diverse library of 7-substituted norbornane analogs for structure-activity relationship (SAR) studies in medicinal chemistry or materials science. The distinct physical properties (density, boiling point) facilitate product isolation via distillation or chromatography [1].

Halogenated Building Block for Functional Polymers

As a functionalized norbornane monomer, 7-bromobicyclo[2.2.1]heptane can be incorporated into polymeric structures, particularly in the synthesis of brominated polymers or as a precursor for further functionalization (e.g., for attaching cross-linkable groups or chromophores) . Its higher density relative to non-brominated analogs can be exploited to tune the physical properties of the resulting materials. The well-defined purity and availability from industrial suppliers make it a viable candidate for materials research and development [1].

Bridged Heterocycle Intermediate: Epibatidine Analogs

The 7-bromobicyclo[2.2.1]heptane core is a recognized starting point for constructing more complex bridged heterocyclic systems, such as 7-azabicyclo[2.2.1]heptanes found in epibatidine and its analogues . The bridgehead bromide provides a functional handle for installing the nitrogen atom at the bridgehead position, a transformation not easily achieved with other norbornane regioisomers. This makes it a strategic intermediate in medicinal chemistry programs targeting nicotinic acetylcholine receptors.

Application
Selection Property
Validation Focus
Carbonylation to ester building blocks
Bridgehead bromide reactivity; technical-grade purity
Yield reproducibility; purity specification review
Nucleophilic substitution libraries
Elimination-resistant bromide; distinct physical properties aid isolation
Product isolation via distillation or chromatography
Brominated polymer monomer
Functional handle for cross-linking; higher density vs non-brominated analogs
Material property tuning; monomer purity consistency
Epibatidine analog intermediate
Bridgehead functional handle enables N-insertion; regiochemistry specificity
Stereochemical and regiochemical integrity; SAR reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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